YIL 781

説明

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride is a selective ghrelin receptor antagonist, specifically targeting the growth hormone secretagogue receptor (GHS-R1a) with a high affinity (Ki = 17 nM) . This compound is known for its ability to improve glucose homeostasis in both in vivo and in vitro settings by blocking ghrelin secretion .

科学的研究の応用

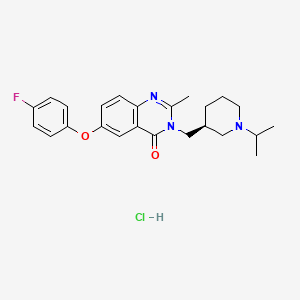

Structural Representation

The compound features a quinazolinone core, which is known for its biological activity. The presence of a fluorophenoxy group enhances its bioactivity and selectivity towards certain receptors.

Pharmacological Research

The compound has been identified as a ligand for various GPCRs, which are critical in numerous physiological processes and are key targets for drug development. Its interaction with these receptors may provide insights into therapeutic strategies for various diseases, including cancer and neurological disorders .

Anticancer Properties

Recent studies have explored the anticancer potential of quinazolinone derivatives, including this compound. Research indicates that similar compounds exhibit anti-metastatic effects in cancer cell lines, suggesting that this molecule may also possess similar properties .

Neurological Studies

Given its structural similarity to other piperidine-containing compounds, there is potential for applications in treating neurological disorders. Compounds like these have been studied for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.

Table 1: Summary of Relevant Studies

Detailed Insights from Studies

- G Protein-Coupled Receptors : The compound's interaction with GPCRs has been characterized through various assays, revealing its potential to influence receptor signaling pathways significantly. This interaction is crucial for developing drugs targeting specific receptor subtypes .

- Anticancer Effects : In vitro studies on similar quinazolinone derivatives have demonstrated their ability to inhibit cell migration and invasion, which are critical processes in cancer metastasis. These findings could pave the way for further exploration of this compound's efficacy against specific cancer types .

- Neurological Applications : The structure of the compound suggests it may interact with neurotransmitter receptors, potentially offering new avenues for treating mood disorders or neurodegenerative diseases. Future research is needed to elucidate these mechanisms further .

作用機序

Target of Action

YIL 781, also known as YIL781 hydrochloride, is a potent and orally active antagonist of the ghrelin receptor (GHS-R1a) . Ghrelin receptors play a crucial role in a variety of metabolic functions, including the stimulation of appetite and weight gain, and the suppression of insulin secretion .

Mode of Action

This compound interacts with its target, the ghrelin receptor, by blocking the effects of ghrelin . This interaction inhibits the calcium response induced by ghrelin, with pIC50 values of 7.90 and 8.27 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ghrelin signaling pathway. Ghrelin, through action on its receptor GHS-R1a, exerts a variety of metabolic functions . By acting as an antagonist, this compound blocks the effects of ghrelin, thereby influencing these metabolic functions .

Result of Action

The action of this compound leads to a number of molecular and cellular effects. It improves glucose homeostasis in rats . This improvement in glucose tolerance is attributed to increased insulin secretion . Additionally, this compound suppresses appetite and promotes weight loss . Daily oral administration of this compound to diet-induced obese mice led to reduced food intake and weight loss (up to 15%) due to selective loss of fat mass .

生化学分析

Biochemical Properties

YIL781 (hydrochloride) plays a significant role in biochemical reactions as a ghrelin receptor antagonist . It interacts with the ghrelin receptor (GHS-R1a), where it exhibits competitive antagonist activity . It displays no affinity for the motilin receptor .

Cellular Effects

YIL781 (hydrochloride) has profound effects on various types of cells and cellular processes. It influences cell function by blocking ghrelin-induced reduction of insulin secretion in rat islets . This leads to an improvement in glucose tolerance and a reduction in weight gain .

Molecular Mechanism

The molecular mechanism of action of YIL781 (hydrochloride) involves its binding to the ghrelin receptor (GHS-R1a), where it acts as a competitive antagonist . This results in the inhibition of the calcium response induced by ghrelin .

Temporal Effects in Laboratory Settings

It is known that this compound has a high purity (> 99%) and is stable under desiccating conditions .

Dosage Effects in Animal Models

In animal models, YIL781 (hydrochloride) has been shown to attenuate the ghrelin-induced up-regulation of the blood glucose level . The effects of varying dosages of this compound in animal models have not been extensively studied.

化学反応の分析

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride is unique in its high affinity and selectivity for the ghrelin receptor (GHS-R1a). Similar compounds include:

Anamorelin: A ghrelin receptor agonist used to stimulate appetite and increase body weight in patients with cancer cachexia.

Ibutamoren: A non-peptide growth hormone secretagogue receptor agonist that promotes the release of growth hormone.

Cortistatin-8: A ghrelin receptor antagonist with inhibitory effects on the growth hormone pro-secretin receptor.

These compounds share similar targets but differ in their specific actions and therapeutic applications .

生物活性

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one; hydrochloride, often referred to as YIL781, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the compound's biological activities, including its mechanisms of action, efficacy against various pathogens, and cytotoxic properties.

Chemical Structure and Properties

The molecular formula for YIL781 is , and it features a complex structure that includes a quinazoline core, which is known for its diverse pharmacological profiles. The presence of fluorine in the phenoxy group enhances the compound's lipophilicity and biological activity.

Antimicrobial Activity

YIL781 has been evaluated for its antimicrobial properties against a range of bacterial and fungal pathogens.

Antibacterial Activity

Research indicates that quinazoline derivatives, including YIL781, exhibit significant antibacterial activity:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that YIL781 demonstrates effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with MIC values reported in the low microgram range (e.g., 0.98 µg/mL against MRSA) .

- Mechanism of Action : The antibacterial effect is attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Antifungal Activity

YIL781 also shows promising antifungal activity:

- Efficacy Against Fungi : The compound has been tested against Candida albicans, with results indicating moderate antifungal activity (MIC values around 7.80 µg/mL) .

Anticancer Activity

The anticancer potential of YIL781 has been investigated through various studies focusing on its cytotoxic effects on cancer cell lines.

Cytotoxicity Studies

YIL781 has demonstrated significant cytotoxicity against several cancer cell lines:

- IC50 Values : Compounds similar to YIL781 have shown IC50 values in the micromolar range (<10 µM), indicating potent antiproliferative effects .

- Cell Line Specificity : Notably, the compound exhibits preferential suppression of rapidly dividing cancer cells compared to normal fibroblast cells, highlighting its potential as a selective anticancer agent .

The biological activity of YIL781 can be attributed to several mechanisms:

- EGFR Inhibition : Quinazoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and proliferation. YIL781's structure suggests potential EGFR kinase inhibitory activity .

- Biofilm Formation Inhibition : The compound has been shown to prevent biofilm formation in staphylococci without affecting planktonic cell viability, which is critical for treating chronic infections .

- Targeting Mycobacteria : Preliminary studies indicate that YIL781 may inhibit the growth of Mycobacterium tuberculosis, suggesting its utility in treating tuberculosis .

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives similar to YIL781:

- Study on MRSA : A study demonstrated that a related quinazoline compound effectively inhibited MRSA biofilm formation and reduced bacterial viability significantly compared to control treatments .

- Antitumor Activity : In vitro studies have shown that compounds structurally related to YIL781 possess significant antitumor activity against various cancer cell lines, reinforcing the need for further research into their mechanisms and therapeutic applications .

特性

IUPAC Name |

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O2.ClH/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20;/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3;1H/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGRMONBDBMLSP-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does YIL781 interact with its target and what are the downstream effects?

A: YIL781 acts as a competitive antagonist of the growth hormone secretagogue receptor 1a (GHSR1a) [, ]. This receptor is primarily activated by ghrelin, a hormone known for its orexigenic effects (stimulating appetite). By blocking ghrelin binding to GHSR1a, YIL781 inhibits the downstream signaling pathways associated with this receptor, which include the activation of the Jak2/Stat3 pathway []. This, in turn, can impact various physiological processes, including appetite regulation [], cell proliferation [], and potentially, benign prostatic hyperplasia development [].

Q2: What are the known in vivo effects of YIL781 related to ghrelin signaling?

A: Studies using male Snord116 deletion mice, a model for Prader-Willi syndrome (PWS) characterized by hyperghrelinemia, showed that while YIL781 could acutely suppress food intake in fasted mice, it failed to produce a sustained effect on chronic food intake due to rapid adaptation []. This highlights a potential limitation of targeting the ghrelin system for long-term appetite control. Interestingly, YIL781 was also shown to attenuate the enlargement of the prostate induced by ghrelin in mice, suggesting a potential role for this compound in addressing benign prostatic hyperplasia [].

Q3: Does YIL781 interact with GHSR1a in the cerebral circulation?

A: Research suggests that YIL781 might not be directly interacting with GHSR1a in the cerebral circulation. A study investigating the effects of ghrelin-related peptides on mouse cerebral arteries found that while des-acylated ghrelin and obestatin exhibited vasodilatory effects, these effects were not blocked by YIL781 []. Furthermore, GHSR1a protein was found to be undetectable in these arteries []. This suggests the presence of an alternative, yet unidentified, receptor for ghrelin-related peptides in the cerebral endothelium [].

Q4: Are there any known limitations to using YIL781 as a therapeutic agent?

A: One significant limitation highlighted in research is the rapid adaptation observed with chronic YIL781 administration, leading to a loss of its anorexigenic effect in mice models []. This indicates that targeting the ghrelin system solely through GHSR1a antagonism might not be a viable long-term strategy for appetite control or treating conditions like PWS. Further research is needed to explore potential solutions to overcome this adaptation or identify alternative targets within the ghrelin signaling pathway.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。